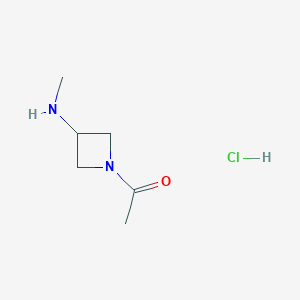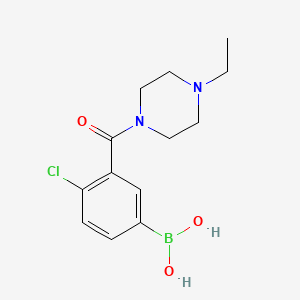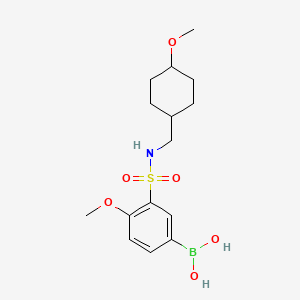
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride typically involves the reaction of azetidine derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the starting materials are reacted in reactors under optimized conditions to maximize yield and purity . The product is then purified using standard techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Aminomethyl)azetidin-1-yl)ethan-1-one: Similar in structure but with an aminomethyl group instead of a methylamino group.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one: Contains a hydroxymethyl group, offering different reactivity and properties.
Uniqueness: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group allows for specific interactions and reactivity that differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
2097968-77-7 |
|---|---|
Molekularformel |
C6H13ClN2O |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1-[3-(methylamino)azetidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(4-8)7-2;/h6-7H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
AFASAJGOYZUGNG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)NC.Cl |
Kanonische SMILES |
CC(=O)N1CC(C1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)





![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)


